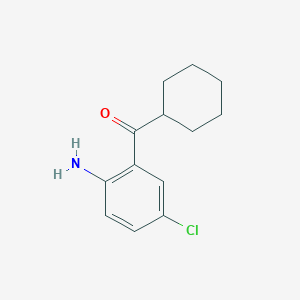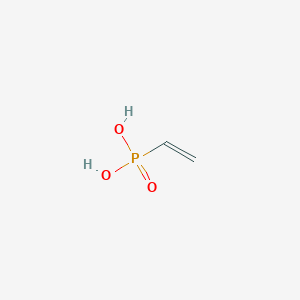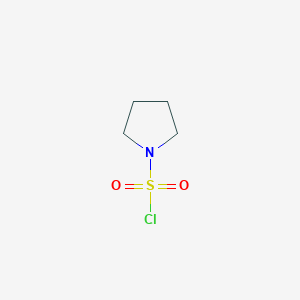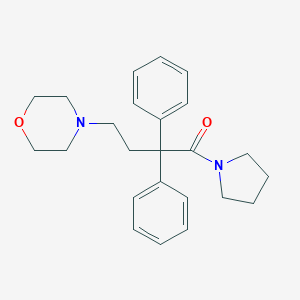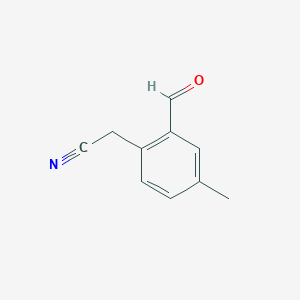
(2-Formyl-4-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Formyl-4-methylphenyl)acetonitrile, also known as FMN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenylacetonitrile and has a unique structure that makes it useful for a variety of purposes. In
Scientific Research Applications
(2-Formyl-4-methylphenyl)acetonitrile has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. (2-Formyl-4-methylphenyl)acetonitrile has also been studied for its potential use as a fluorescent probe in biological imaging studies.
Mechanism Of Action
The mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. (2-Formyl-4-methylphenyl)acetonitrile has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to modulate the activity of the nuclear factor-kappaB (NF-kappaB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical And Physiological Effects
(2-Formyl-4-methylphenyl)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. (2-Formyl-4-methylphenyl)acetonitrile has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has been shown to have antimicrobial properties, which may make it useful for the treatment of bacterial and fungal infections.
Advantages And Limitations For Lab Experiments
(2-Formyl-4-methylphenyl)acetonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. (2-Formyl-4-methylphenyl)acetonitrile is also stable under a variety of conditions and can be stored for long periods of time without degradation. However, (2-Formyl-4-methylphenyl)acetonitrile also has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in certain experiments. Additionally, (2-Formyl-4-methylphenyl)acetonitrile has a relatively low fluorescence quantum yield, which may limit its use as a fluorescent probe in biological imaging studies.
Future Directions
There are several future directions for further research on (2-Formyl-4-methylphenyl)acetonitrile. One area of interest is the development of more efficient synthesis methods for (2-Formyl-4-methylphenyl)acetonitrile. Another area of interest is the exploration of (2-Formyl-4-methylphenyl)acetonitrile's potential as a therapeutic agent for the treatment of inflammatory and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of (2-Formyl-4-methylphenyl)acetonitrile and to explore its potential as a fluorescent probe in biological imaging studies.
Synthesis Methods
(2-Formyl-4-methylphenyl)acetonitrile can be synthesized through a multi-step process that involves the reaction of 2-formyl-4-methylphenol with acetonitrile. The first step involves the reaction of 2-formyl-4-methylphenol with thionyl chloride to form the corresponding chloride derivative. This derivative is then reacted with sodium cyanide to form the nitrile derivative, which is then hydrolyzed to form (2-Formyl-4-methylphenyl)acetonitrile.
properties
CAS RN |
136263-00-8 |
|---|---|
Product Name |
(2-Formyl-4-methylphenyl)acetonitrile |
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(2-formyl-4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C10H9NO/c1-8-2-3-9(4-5-11)10(6-8)7-12/h2-3,6-7H,4H2,1H3 |
InChI Key |
IWPPJZFOQARCDS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CC#N)C=O |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)C=O |
synonyms |
Benzeneacetonitrile, 2-formyl-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



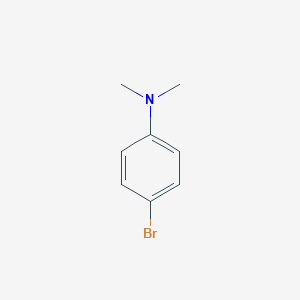
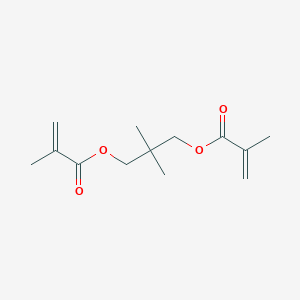
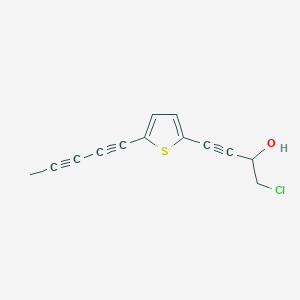
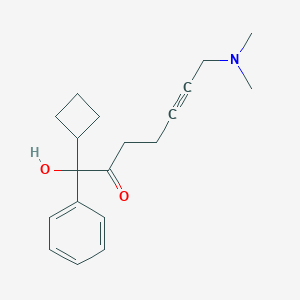
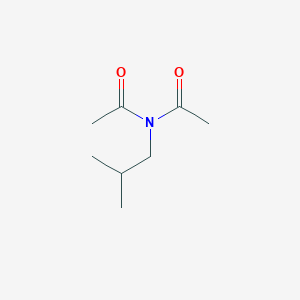
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
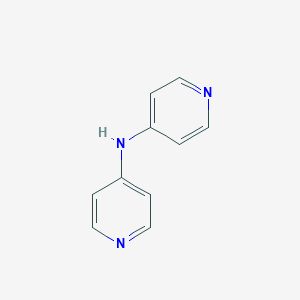
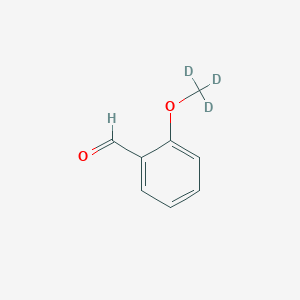
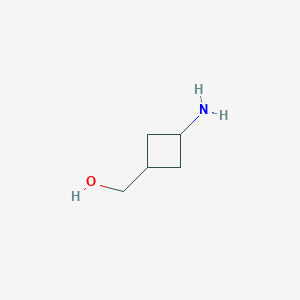
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
